molecular formula C23H21FN4O2 B11206627 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide

Cat. No.: B11206627
M. Wt: 404.4 g/mol
InChI Key: BWDAHJWSZHGFNK-UHFFFAOYSA-N
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Description

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzofuro[3,2-d]pyrimidine core, a fluorobenzyl group, and a piperidine carboxamide moiety.

Preparation Methods

The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide involves multiple steps, typically starting with the formation of the benzofuro[3,2-d]pyrimidine core. This can be achieved through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize efficiency and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, where nucleophiles replace the fluorine atom.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Its unique properties may be exploited in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to active sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide can be compared to other compounds with similar structural motifs, such as:

    Benzofuro[3,2-d]pyrimidine derivatives: These compounds share the core structure and may exhibit similar chemical reactivity and biological activity.

    Fluorobenzyl-substituted compounds: The presence of the fluorobenzyl group can influence the compound’s properties, such as its lipophilicity and ability to cross biological membranes.

    Piperidine carboxamides: These compounds are often studied for their pharmacological properties and potential therapeutic applications.

The uniqueness of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide lies in the combination of these structural features, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C23H21FN4O2

Molecular Weight

404.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H21FN4O2/c24-17-7-5-15(6-8-17)13-25-23(29)16-9-11-28(12-10-16)22-21-20(26-14-27-22)18-3-1-2-4-19(18)30-21/h1-8,14,16H,9-13H2,(H,25,29)

InChI Key

BWDAHJWSZHGFNK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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